molecular formula C21H21N3 B8483286 2,8-dimethyl-5-((6-methylpyridin-3-yl)ethynyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2,8-dimethyl-5-((6-methylpyridin-3-yl)ethynyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8483286
M. Wt: 315.4 g/mol
InChI Key: QUJNPPXOQAQCOF-UHFFFAOYSA-N
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Patent
US08907097B2

Procedure details

A mixture of 5-Ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (156 mg, 0.69 mmol), 5-bromo-2-methyl-pyridine (100 mg, 0.58 mmol), dichlorobistriphenylphosphine palladium (II) (12 mg, 0.017 mmol) and TBAF.3H2O (548 mg, 1.74 mmol) were added to a reaction vessel and the contents heated at 80° C. for 5 min in microwave. After completion of starting material (as monitored by TLC & LCMS), the reaction mixture was poured into water (25 mL) and the desired compound extracted with EtOAc (3×50 mL). The organic layer was dried over sodium sulfate, concentrated under vacuum and purified by reverse phase chromatography to obtain 27 mg of 2,8-dimethyl-5-(6-methyl-pyridin-3-ylethynyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 20 mg of 5-[1-fluoro-2,2-bis-(6-methyl-pyridin-3-yl)-vinyl]-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. 1H NMR (CDCl3, free base) δ (ppm): 8.58 (s, 1H), 7.98 (s, 1H), 7.58 (d, 1H), 7.20 (d, 1H), 7.10 (d, 2H), 7.0 (d, 1H), 6.96 (d, 1H), 6.82 (d, 1H), 3.62 (m, 2H), 2.90-2.70 (m, 4H), 2.60 (s, 3H), 2.50 (s, 3H), 2.40 (s, 6H).
Name
5-Ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobistriphenylphosphine palladium (II)
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:3]1[C:11]2[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[C:5]2[CH2:13][N:14]([CH3:17])[CH2:15][CH2:16][C:4]1=2)#[CH:2].Br[C:19]1[CH:20]=[CH:21][C:22]([CH3:25])=[N:23][CH:24]=1.CCCC[N+:30]([CH2:39][CH2:40][CH2:41][CH3:42])([CH2:35][CH2:36]CC)CCCC.[F-:43]>O>[CH3:17][N:14]1[CH2:15][CH2:16][C:4]2[N:3]([C:1]#[C:2][C:19]3[CH:24]=[N:23][C:22]([CH3:25])=[CH:21][CH:20]=3)[C:11]3[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=3[C:5]=2[CH2:13]1.[F:43][C:1]([N:3]1[C:11]2[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[C:5]2[CH2:13][N:14]([CH3:17])[CH2:15][CH2:16][C:4]1=2)=[C:2]([C:40]1[CH:39]=[N:30][C:35]([CH3:36])=[CH:42][CH:41]=1)[C:19]1[CH:24]=[N:23][C:22]([CH3:25])=[CH:21][CH:20]=1 |f:2.3|

Inputs

Step One
Name
5-Ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
156 mg
Type
reactant
Smiles
C(#C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C
Name
dichlorobistriphenylphosphine palladium (II)
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3H2O (548 mg, 1.74 mmol) were added to a reaction vessel
EXTRACTION
Type
EXTRACTION
Details
the desired compound extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by reverse phase chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1CC2=C(N(C=3C=CC(=CC23)C)C#CC=2C=NC(=CC2)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
Name
Type
product
Smiles
FC(=C(C=1C=NC(=CC1)C)C=1C=NC(=CC1)C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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